molecular formula C15H11NO B13885403 4-(4-Formylphenyl)-2-methylbenzonitrile

4-(4-Formylphenyl)-2-methylbenzonitrile

Cat. No.: B13885403
M. Wt: 221.25 g/mol
InChI Key: OIAWWQBFMVDNNB-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-2-methylbenzonitrile (C₁₅H₁₁NO) is a benzonitrile derivative featuring a formylphenyl group at the 4-position and a methyl group at the 2-position of the benzonitrile core. This compound combines the electron-withdrawing nitrile group with the reactive aldehyde functionality, making it a versatile intermediate in organic synthesis. The formyl group enables participation in condensation and reductive amination reactions (as seen in the synthesis of antileishmanial compounds ), while the methyl group enhances steric stability and influences solubility.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(4-formylphenyl)-2-methylbenzonitrile

InChI

InChI=1S/C15H11NO/c1-11-8-14(6-7-15(11)9-16)13-4-2-12(10-17)3-5-13/h2-8,10H,1H3

InChI Key

OIAWWQBFMVDNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a nitration reaction. The process begins with the acylation of a benzene ring to introduce the formyl group, followed by nitration to introduce the nitrile group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and nitric acid for the nitration step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free mechanochemical routes are also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(4-Formylphenyl)-2-methylbenzonitrile and analogous benzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₁₅H₁₁NO 233.26* 4-formylphenyl, 2-methyl Synthetic intermediate for pharmaceuticals; aldehyde group supports reductive amination Inferred
2-(4-Methylphenyl)benzonitrile C₁₄H₁₁N 193.24 4-methylphenyl Used in losartan synthesis; π-π stacking in crystal lattice
4-formyl-3-methoxy-benzonitrile C₉H₇NO₂ 161.16 4-formyl, 3-methoxy High boiling point (318.2°C); optoelectronic applications
Methyl 2-(4-formylphenyl)benzoate C₁₅H₁₂O₃ 240.26 Ester, 4-formylphenyl Ester group increases hydrophobicity; used in polymer synthesis
4-[(4-formylphenoxy)methyl]benzonitrile C₁₅H₁₁NO₂ 237.25 Phenoxymethyl, 4-formyl Flexible linker for COFs; thermal stability up to 500°C

Notes:

  • Molecular Weight : *Calculated for this compound based on formula.
  • Key Comparisons: Reactivity: The formyl group in this compound allows for reactions like reductive amination (e.g., synthesis of antileishmanial derivatives ), whereas 2-(4-Methylphenyl)benzonitrile lacks this functionality, limiting its utility in similar transformations. Thermal Stability: Compounds like 4-[(4-formylphenoxy)methyl]benzonitrile exhibit high thermal stability (up to 500°C) due to rigid aromatic backbones , a trait shared with COFs . Optoelectronic Properties: Methoxy and hexyloxy substituents (e.g., in 4-formyl-3-methoxy-benzonitrile) enhance electron-donating capacity, making them suitable for solar cell applications , whereas the methyl group in the target compound primarily affects steric hindrance.

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